Fmoc-Arg(Pyrrodine, Pbf)-OH
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Overview
Description
Fmoc-Arg(Pyrrodine, Pbf)-OH is a derivative of arginine, an amino acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pyrrodine, Pbf)-OH typically involves the protection of the arginine side chain with the Pbf group, followed by the introduction of the Fmoc group at the N-terminus. The process generally includes:
Protection of Arginine: The side chain of arginine is protected using 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The N-terminus of the protected arginine is then reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques, where the compound is synthesized on a solid support, allowing for efficient purification and high yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Pyrrodine, Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Pbf group using trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine (20-50%) in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (95%) with scavengers like triisopropylsilane for Pbf removal.
Coupling: DIC and HOBt in DMF for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with the desired sequence, free from protecting groups .
Scientific Research Applications
Fmoc-Arg(Pyrrodine, Pbf)-OH is widely used in scientific research, particularly in:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Development of peptide-based drugs and biomaterials.
Medicine: Creation of therapeutic peptides for treating various diseases.
Industry: Production of peptide-based materials for biotechnology applications
Mechanism of Action
The mechanism of action of Fmoc-Arg(Pyrrodine, Pbf)-OH involves the formation of stable peptide bonds during SPPS. The Fmoc group protects the N-terminus, preventing unwanted reactions, while the Pbf group protects the arginine side chain. These protecting groups are removed under specific conditions to yield the final peptide product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-Arg(Pyrrodine, Pbf)-OH but without the pyrrodine modification.
Fmoc-Lys(Boc)-OH: Another protected amino acid used in SPPS, with tert-butyloxycarbonyl (Boc) protecting the lysine side chain.
Uniqueness
This compound is unique due to its dual protection strategy, which provides enhanced stability and specificity during peptide synthesis. This makes it particularly useful for synthesizing peptides with complex sequences and sensitive residues .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O7S/c1-23-24(2)34(25(3)30-21-38(4,5)49-33(23)30)50(46,47)41-36(42-19-10-11-20-42)39-18-12-17-32(35(43)44)40-37(45)48-22-31-28-15-8-6-13-26(28)27-14-7-9-16-29(27)31/h6-9,13-16,31-32H,10-12,17-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)/t32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRJIWZWQWYQZ-YTTGMZPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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